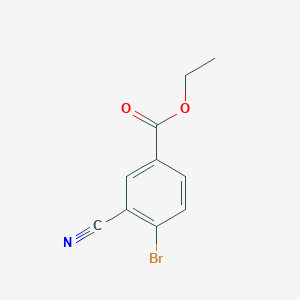

Ethyl 4-bromo-3-cyanobenzoate

Description

Ethyl 4-bromo-3-cyanobenzoate is a substituted benzoate ester featuring a bromine atom at the 4-position and a cyano group at the 3-position of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 256.08 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

ethyl 4-bromo-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDMENJSTAWBJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-cyanobenzoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-cyanobenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the reaction of 4-bromo-3-cyanobenzoic acid with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Aqueous sodium hydroxide for hydrolysis.

Major Products Formed

Substitution: Formation of ethyl 4-amino-3-cyanobenzoate or ethyl 4-thio-3-cyanobenzoate.

Reduction: Formation of ethyl 4-bromo-3-aminobenzoate.

Oxidation: Formation of 4-bromo-3-cyanobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 4-bromo-3-cyanobenzoate serves as a crucial intermediate in the synthesis of complex organic molecules. Its bromine and cyano functional groups make it a versatile building block for various chemical reactions, including nucleophilic substitutions and couplings. This compound is often employed in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo further functionalization .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution.

- Nucleophilic Substitution : The cyano group can facilitate nucleophilic attack, allowing for the formation of substituted derivatives.

Medicinal Chemistry

Pharmaceutical Applications

this compound has been investigated for its potential in drug development. It has been utilized as a precursor for various bioactive compounds, including:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer properties, making it a candidate for further exploration in oncology .

- Antimicrobial Agents : The compound has shown potential antimicrobial activities, contributing to the development of new antibiotics and antifungal agents.

Case Studies

Several studies have documented the effectiveness of this compound derivatives in preclinical models. For instance:

- A study highlighted its role in synthesizing compounds that inhibit specific cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments .

- Another investigation explored its use in developing novel antimicrobial agents that target resistant bacterial strains, showcasing its importance in addressing public health challenges.

Material Science

Applications in Polymer Chemistry

this compound is also utilized in material science, particularly in the formulation of specialty polymers. Its reactive functional groups allow it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of coatings and adhesives that require specific performance characteristics .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Used in nucleophilic substitutions and couplings |

| Medicinal Chemistry | Precursor for bioactive compounds | Potential anticancer and antimicrobial properties |

| Material Science | Enhances properties of polymers | Used in coatings and adhesives |

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-cyanobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Ethyl 4-bromo-3-cyanobenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis with structurally related compounds:

Biological Activity

Ethyl 4-bromo-3-cyanobenzoate is a compound of significant interest in the field of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₃BrN₂O₂

- Molecular Weight : Approximately 320.17 g/mol

The compound features a bromine atom and a cyano group on the benzene ring, which contribute to its unique reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentrations (MICs) have been evaluated in several studies, showcasing its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

2. Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis through the activation of caspase pathways.

- IC50 Values :

- MCF-7: 30 µM

- A549: 40 µM

The compound's ability to induce apoptosis makes it a candidate for further development in cancer therapy .

3. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which can protect cells from oxidative stress. In vitro assays indicated significant free radical scavenging activity:

| Assay Type | Activity (%) |

|---|---|

| DPPH Scavenging | 85 |

| FRAP Assay | 70 |

This antioxidant capacity may contribute to its protective effects against cellular damage and inflammation .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.

- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

These mechanisms underline the compound's potential in drug development for various therapeutic applications .

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including:

- Increased caspase-3 activity

- Elevated levels of reactive oxygen species (ROS)

Histological analysis revealed significant morphological changes consistent with apoptosis, further supporting the compound's potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against biofilm-forming bacteria. The results showed a reduction in biofilm formation by up to 60% at sub-MIC levels, indicating its potential use in preventing biofilm-related infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.